molecular formula C16H16ClFN2O4S B2906362 3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034447-86-2

3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2906362
CAS No.: 2034447-86-2
M. Wt: 386.82
InChI Key: VRAVOYIEBOBMME-UHFFFAOYSA-N
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Description

The compound 3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS: 2034447-86-2) is a pyridine derivative with a molecular formula of C₁₆H₁₆ClFN₂O₄S and a molecular weight of 386.8 g/mol . Its structure features:

  • A pyridine ring substituted with a chlorine atom at position 2.
  • A pyrrolidine ring linked via an ether oxygen at position 4 of the pyridine.
  • A sulfonyl group attached to the pyrrolidine, further connected to a 5-fluoro-2-methoxyphenyl moiety.

The compound’s synthetic pathway likely involves multi-step reactions, including sulfonylation and etherification, as inferred from related methodologies in pyridine derivatives .

Properties

IUPAC Name

3-chloro-4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O4S/c1-23-15-3-2-11(18)8-16(15)25(21,22)20-7-5-12(10-20)24-14-4-6-19-9-13(14)17/h2-4,6,8-9,12H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAVOYIEBOBMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. One common approach is to first synthesize the pyridine derivative through a halogenation reaction, introducing the chloro group at the desired position. The pyrrolidine ring can be synthesized separately and functionalized with the sulfonyl group and the 5-fluoro-2-methoxyphenyl group.

The key step involves the formation of the ether linkage between the pyridine and pyrrolidine rings. This can be achieved through a nucleophilic substitution reaction, where the pyrrolidine derivative acts as a nucleophile, attacking the electrophilic carbon of the pyridine ring. The reaction conditions typically involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dehalogenated or desulfonylated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the treatment of diseases involving specific molecular targets.

    Industry: The compound could be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

  • CAS : 2034324-33-7
  • Molecular Formula : C₁₆H₁₆Cl₂N₂O₃S
  • Molecular Weight : 387.3 g/mol .

Structural Differences :

  • The phenyl ring in the sulfonyl group is substituted with 2,4-dichloro and 5-methyl groups instead of 5-fluoro-2-methoxy .
  • The absence of a fluorine atom and methoxy group may reduce electronegativity and alter steric effects.

Implications :

  • Synthetic Complexity : Introducing two chlorine atoms may require harsher reaction conditions (e.g., chlorinating agents) compared to fluorination .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

  • Example Compound Q13 : Molecular Formula: C₃₀H₂₆ClN₅O₃ Melting Point: 259–261°C Key Features: Chloro-substituted pyridine core, amino groups, and disubstituted cyclohexanedione moieties.

Comparison :

  • Functional Groups: The target compound lacks amino and cyclohexanedione groups but includes a sulfonylated pyrrolidine.
  • Physicochemical Properties : Higher molecular weight (386.8 vs. 545 for Q13) and lower melting point (unreported vs. 259–261°C) suggest differences in crystallinity and stability .
  • Spectral Data : Both compounds show characteristic IR peaks for C-Cl (718 cm⁻¹) and aromatic C-H stretching (3042 cm⁻¹), but the target compound’s sulfonyl group would exhibit strong S=O absorption near 1350–1200 cm⁻¹ .

3-[5-[(3-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine

  • CAS : 613227-40-0
  • Molecular Formula : C₂₂H₁₈ClN₅OS
  • Key Features : Pyridine core with triazole and sulfanyl substituents .

Comparison :

  • Bioactivity : Triazole moieties often confer antimicrobial activity, as seen in related pyridine derivatives . The target compound’s biological profile remains unreported.

Tabulated Comparison of Key Properties

Property Target Compound 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine Compound Q13
Molecular Formula C₁₆H₁₆ClFN₂O₄S C₁₆H₁₆Cl₂N₂O₃S C₃₀H₂₆ClN₅O₃
Molecular Weight (g/mol) 386.8 387.3 545.0
Melting Point (°C) Not reported Not reported 259–261
Key Functional Groups Cl, SO₂, OCH₃, F Cl, SO₂, CH₃ Cl, NH₂, CN, C=O
IR Peaks (cm⁻¹) C-Cl (~718), S=O (~1350) C-Cl (~718), S=O (~1350) C-Cl (718), C=O (1670)

Biological Activity

3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound notable for its potential biological activities. The compound features a pyridine ring substituted with a chloro group and an ether linkage to a pyrrolidine ring, which is further substituted with a sulfonyl group attached to a 5-fluoro-2-methoxyphenyl group. This unique structure suggests diverse interactions with biological targets, making it an interesting subject for pharmacological research.

Chemical Structure

The molecular formula of the compound is C16H16ClFN2O4SC_{16}H_{16}ClFN_2O_4S, and its IUPAC name is 3-chloro-4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine. The InChI representation is as follows:

InChI 1S C16H16ClFN2O4S c1 23 15 3 2 11 18 8 16 15 25 21 22 20 7 5 12 10 20 24 14 4 6 19 9 13 14 17 h2 4 6 8 9 12H 5 7 10H2 1H3\text{InChI 1S C16H16ClFN2O4S c1 23 15 3 2 11 18 8 16 15 25 21 22 20 7 5 12 10 20 24 14 4 6 19 9 13 14 17 h2 4 6 8 9 12H 5 7 10H2 1H3}

The biological activity of 3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activity.

Anticancer Activity

Research indicates that compounds similar to 3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can act as potent inhibitors of the murine double minute 2 (MDM2), a regulator of the p53 tumor suppressor pathway. For instance, in studies involving spirooxindoles and related compounds, it was found that certain derivatives exhibited significant inhibition of cell growth in cancer cell lines (e.g., SJSA-1) with varying potency levels depending on structural modifications .

Enzyme Inhibition

The compound's sulfonamide group suggests potential enzyme inhibitory activity. Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and urease, which are critical in various biological processes and disease mechanisms . The IC50 values for related compounds often range in the micromolar range, indicating promising bioactivity.

Case Studies

CompoundTargetIC50 Value (µM)Reference
57MDM2-
58MDM2-
AChE InhibitorAChE0.63 ± 0.001
Urease InhibitorUrease1.21 ± 0.005

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